molecular formula C8H12O3 B2916772 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1447943-57-8

2-Oxabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2916772
CAS No.: 1447943-57-8
M. Wt: 156.181
InChI Key: AEQGAEZTKFCGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system

Mechanism of Action

Target of Action

The primary targets of 2-Oxabicyclo[22It has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cancer progression, suggesting that 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid may interact with similar targets.

Mode of Action

The exact mode of action of 2-Oxabicyclo[22It is known to be a bioisostere of the phenyl ring, which is a common structural element in many bioactive compounds . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound.

Biochemical Pathways

The specific biochemical pathways affected by 2-Oxabicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cancer progression and cell proliferation.

Pharmacokinetics

The pharmacokinetic properties of 2-Oxabicyclo[22When incorporated into the structure of imatinib, it led to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 2-Oxabicyclo[22Its incorporation into vorinostat resulted in a new bioactive analog of the drug . This suggests that this compound may have significant effects on cellular function and could potentially modulate the activity of bioactive compounds.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Oxabicyclo[22Its improved physicochemical properties suggest that it may be more stable and effective in various biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method provides a straightforward route to the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The key steps involve the use of readily available starting materials and standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

2-Oxabicyclo[2.2.2]octane-1-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its ability to improve the physicochemical properties of drug molecules while maintaining or enhancing their biological activity.

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQGAEZTKFCGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.